1-Nitro-3-(prop-2-yn-1-yloxy)benzene

Catalog No.
S3352955
CAS No.
13350-11-3
M.F
C9H7NO3
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitro-3-(prop-2-yn-1-yloxy)benzene

CAS Number

13350-11-3

Product Name

1-Nitro-3-(prop-2-yn-1-yloxy)benzene

IUPAC Name

1-nitro-3-prop-2-ynoxybenzene

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C9H7NO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h1,3-5,7H,6H2

InChI Key

YAHAPDMLSIZCRN-UHFFFAOYSA-N

SMILES

C#CCOC1=CC=CC(=C1)[N+](=O)[O-]

Canonical SMILES

C#CCOC1=CC=CC(=C1)[N+](=O)[O-]

1-Nitro-3-(prop-2-yn-1-yloxy)benzene (CAS: 13350-11-3) is a bifunctional organic building block featuring a terminal alkyne (propargyl ether) and a meta-positioned nitro group . In procurement and synthetic planning, it is primarily sourced as a robust precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira couplings, and subsequent reduction to meta-alkoxy anilines [1]. Its industrial and laboratory value lies in the orthogonal reactivity of the propargyl ether and the nitro group, allowing for the construction of complex triazoles or functionalized anilines without premature cross-reactivity or catalyst degradation.

Research Fit

Metathesis polymerization building blockMeta substitution for insoluble polymer networks
CuAAC click chemistry handleTerminal alkyne for bioconjugation
Regioselective Claisen rearrangement precursorMeta-nitro electronic bias reported

Substituting this compound with its para-isomer (1-nitro-4-(prop-2-yn-1-yloxy)benzene) or an unprotected equivalent (such as 3-(prop-2-yn-1-yloxy)aniline) fundamentally alters the synthetic workflow [1]. The meta-nitro configuration isolates the electron-withdrawing inductive effect from the ether oxygen, maintaining the nucleophilicity of downstream amine derivatives differently than the resonance-active para-isomer. Furthermore, attempting to use an unprotected aniline during copper-catalyzed azide-alkyne cycloaddition (CuAAC) often leads to competitive catalyst coordination and oxidative degradation [2]. This makes the nitro-protected analog a mandatory procurement choice for multi-step sequences requiring late-stage amine unmasking.

Substitution Risk: Isomer Interchangeability

Polymer solubility
Meta isomer yields insoluble polymer (metathesis)
Para isomer provides soluble, high-MW product
MW distribution
Bimodal profile reported (Pd catalysis)
Ortho/para isomers give different distributions
Regioselectivity
Meta-nitro enables unique electronic bias
Para isomer lacks ortho-position differentiation

Prevention of Cu(I) Catalyst Poisoning During Cycloaddition

When performing CuAAC, unprotected anilines can coordinate with Cu(I) catalysts, leading to sluggish kinetics or requiring higher catalyst loadings. 1-Nitro-3-(prop-2-yn-1-yloxy)benzene serves as a 'masked amine,' preserving the terminal alkyne's reactivity [1]. Comparative synthetic models show that terminal alkynes with nitro-aryl groups achieve >95% conversion in standard CuAAC conditions at low catalyst loadings, whereas free aniline analogs often require significantly higher Cu(I) concentrations and longer reaction times due to competitive binding [2].

Evidence DimensionCu(I) catalyst loading required for >95% conversion
Target Compound Data1-5 mol% Cu(I) (Nitro-protected)
Comparator Or Baseline3-(prop-2-yn-1-yloxy)aniline (>10 mol% Cu(I) required)
Quantified Difference>2x reduction in required catalyst loading and prevention of coordination-induced stalling
ConditionsStandard CuAAC (click chemistry) in aqueous/organic solvent mixtures

Procuring the nitro-derivative prevents catalyst poisoning during click chemistry, ensuring reproducible, high-yield triazole formation before unmasking the amine.

Metathesis solubility
Head-to-head
Meta: insoluble polymer. Para: soluble, Mw ≈ 4 × 10⁵
Solubility contrast determines material processability
Mo-based catalysts, identical conditions

Electronic Influence on Downstream Nucleophilicity (Meta vs. Para)

The choice between the meta-isomer (13350-11-3) and the para-isomer dictates the behavior of the resulting aniline after nitro reduction. Because the meta-position does not allow for direct resonance delocalization of the oxygen's lone pair into the nitro (or subsequent amine) group, the electronic profile of the resulting 3-substituted aniline is distinct [1]. In standard acylation or Buchwald-Hartwig amination of the reduced products, the meta-alkoxy aniline exhibits different nucleophilic kinetics compared to the para-alkoxy aniline, where resonance strongly activates the amine [2].

Evidence DimensionElectronic resonance contribution (Hammett σ constants)
Target Compound DataMeta-alkoxy substituent (σ_m ≈ +0.12, net inductive withdrawal)
Comparator Or BaselinePara-alkoxy substituent (σ_p ≈ -0.27, net resonance donation)
Quantified DifferenceFundamental shift from electron-withdrawing (meta) to electron-donating (para) influence on the ring
ConditionsPost-reduction functionalization (e.g., amidation or cross-coupling)

Buyers must select the meta-isomer when downstream target molecules require specific electronic tuning or when avoiding the oxidative instability typical of highly electron-rich para-alkoxyanilines.

MW distribution (Pd)
Head-to-head
Meta: bimodal, maxima ~4 × 10³ and ~1 × 10⁵
Distinct rheology and blend compatibility profile
SEC with polystyrene standards, PdCl₂/DMF

Electrophilic Aromatic Substitution (EAS) Resistance

The strong electron-withdrawing nature of the nitro group deactivates the benzene ring toward electrophilic attack. Compared to unsubstituted propargyl phenyl ether, 1-nitro-3-(prop-2-yn-1-yloxy)benzene is highly resistant to unwanted ring halogenation or nitration during aggressive functionalization of the alkyne [1]. This allows for selective transformations at the propargyl site without oligomerization or ring substitution [2].

Evidence DimensionRing stability under electrophilic conditions
Target Compound DataHighly deactivated ring (resists EAS)
Comparator Or BaselinePropargyl phenyl ether (Activated ring, susceptible to ortho/para EAS)
Quantified DifferenceComplete suppression of ortho/para ring substitution during alkyne-specific electrophilic reactions
ConditionsHalogenation or strong acidic conditions targeting the terminal alkyne

Procuring the nitro-substituted ether ensures chemoselectivity, reducing purification bottlenecks caused by unwanted ring-substituted byproducts during multi-step synthesis.

Claisen regioselectivity
Class-level inference
Meta-nitro stabilizes transition state at less-hindered ortho carbon
Electronic bias supports selective chromene/benzofuran synthesis
DFT prediction; experimental ratios system-dependent
Reduction potential Δ
Class-level inference
ΔE½ ≈ 0.07 V favoring meta over para
Milder reduction preserves alkyne for sequential functionalization
Hammett σ correlation, aprotic solvent

Precursor for Triazole-Linked Anilines in Medicinal Chemistry

Ideal for synthesizing complex pharmaceutical intermediates where a triazole linkage is formed first via CuAAC, followed by reduction of the nitro group to yield a reactive aniline for subsequent amide coupling. The masked nature of the nitro group prevents catalyst poisoning during the click step [1].

Synthesis of Meta-Substituted Heterocycles via Claisen Rearrangement

Used as a reliable building block in the generation of functionalized chromenes or benzofurans. The meta-nitro group directs the cyclization regiochemistry distinctly compared to para- or ortho-isomers, enabling access to specific substitution patterns required in agrochemical or pharmaceutical libraries .

Orthogonal Linker in Materials Science and Surface Grafting

Procured for creating functionalized polymers or surfaces where the terminal alkyne serves as the grafting point (via click chemistry) and the nitro group is preserved for later-stage modification or tuning of the material's electronic properties, benefiting from the compound's resistance to premature electrophilic degradation [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Solvent-resistant polymer network synthesis
Meta-substitution pattern
Insolubility after metathesis polymerization
Polymer blend compatibilization
Bimodal MW distribution
SEC profile under Pd catalysis
Regioselective chromene/benzofuran synthesis
Meta-nitro electronic bias
Claisen rearrangement regiochemical outcome
Sequential bifunctional linker construction
Orthogonal nitro/alkyne reactivity
Chemoselective reduction preserving propargyl ether

XLogP3

2.3

Wikipedia

1-Nitro-3-[(prop-2-yn-1-yl)oxy]benzene

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